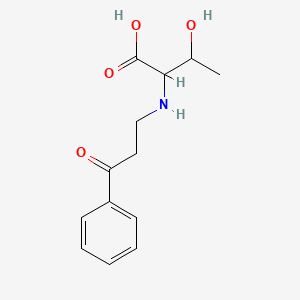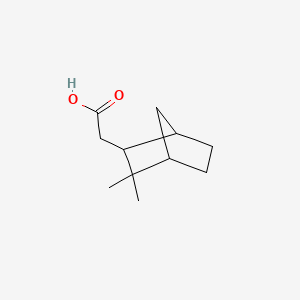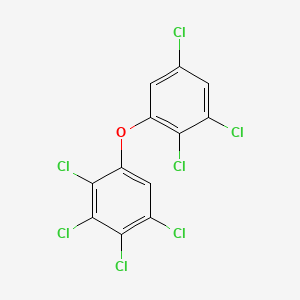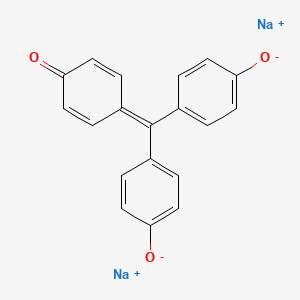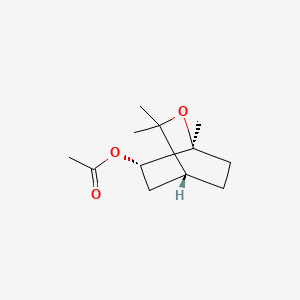
Hexahexyldistannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahexyldistannane is an organotin compound with the chemical formula ( \text{(C}6\text{H}{13}\text{)}_3\text{SnSn(C}6\text{H}{13}\text{)}_3 ) It is a member of the distannane family, characterized by a tin-tin bond
Vorbereitungsmethoden
Hexahexyldistannane can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with tin(IV) chloride, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity.
Analyse Chemischer Reaktionen
Hexahexyldistannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexylstannonic acid derivatives.
Reduction: Reduction reactions can yield hexylstannane compounds.
Substitution: It participates in substitution reactions with halides, forming hexylstannyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides such as bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexahexyldistannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research is ongoing into its potential use in biological systems, although its toxicity limits direct applications.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialized materials, including polymers and coatings, due to its ability to form stable bonds with carbon and other elements.
Wirkmechanismus
The mechanism by which hexahexyldistannane exerts its effects involves the formation of stable carbon-tin bonds. These bonds are crucial in various organic reactions, including cross-coupling reactions. The molecular targets and pathways involved are primarily related to its ability to interact with organic molecules, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Hexahexyldistannane can be compared with other similar compounds, such as hexamethyldistannane and hexabutyldistannane. These compounds share the tin-tin bond but differ in the length and structure of the alkyl chains attached to the tin atoms. This compound is unique due to its longer hexyl chains, which can influence its reactivity and applications. Similar compounds include:
Hexamethyldistannane: ( \text{(CH}_3\text{)}_3\text{SnSn(CH}_3\text{)}_3 )
Hexabutyldistannane: ( \text{(C}_4\text{H}_9\text{)}_3\text{SnSn(C}_4\text{H}_9\text{)}_3 )
Eigenschaften
CAS-Nummer |
40217-92-3 |
|---|---|
Molekularformel |
C36H78Sn2 |
Molekulargewicht |
748.4 g/mol |
InChI |
InChI=1S/6C6H13.2Sn/c6*1-3-5-6-4-2;;/h6*1,3-6H2,2H3;; |
InChI-Schlüssel |
OTJKPLDLTGMRNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Sn](CCCCCC)CCCCCC.CCCCCC[Sn](CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





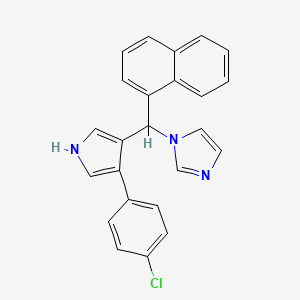
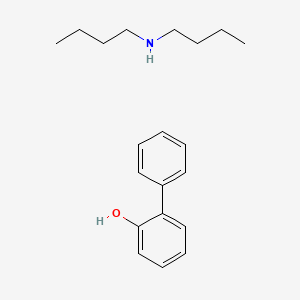
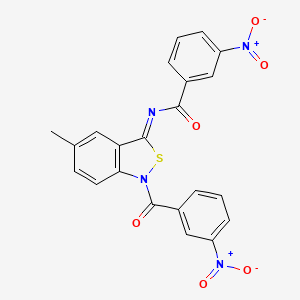

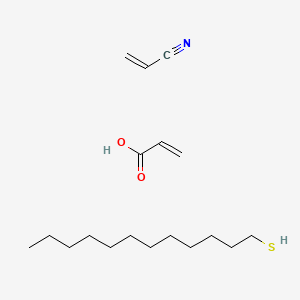
![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
